2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrimidine ring and a benzothiazole moiety, connected via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves multi-step organic synthesis. One common method includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyrimidine derivative with a thiol reagent, often under mild conditions to avoid decomposition.
Coupling with Benzothiazole: The final step involves coupling the sulfanyl-substituted pyrimidine with a benzothiazole derivative. This can be achieved through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to streamline the isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the benzothiazole moiety, potentially altering the electronic properties of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine or benzothiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules
Biology
Biologically, the compound is of interest due to its potential antimicrobial and antiviral properties. Studies have shown that similar compounds can inhibit the growth of bacteria and viruses, making them candidates for drug development .
Medicine
In medicine, the compound is explored for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for the treatment of diseases such as cancer or infectious diseases .
Industry
Industrially, the compound can be used in the development of new materials with specific electronic or optical properties. It may also find applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target involved .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-AMINO-6-HYDROXY-2-PYRIMIDINYL)THIO]-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE
- 2-[(4-HYDROXY-6-PROPYLPYRIMIDIN-2-YL)SULFANYL]-N-[(2E)-6-METHOXY-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]ACETAMIDE
Uniqueness
The uniqueness of 2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE lies in its specific structural features, such as the combination of a pyrimidine ring with a benzothiazole moiety via a sulfanyl linkage. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H18N4O2S2 |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H18N4O2S2/c1-3-5-11-8-13(22)19-16(18-11)24-9-14(23)20-17-21-15-10(2)6-4-7-12(15)25-17/h4,6-8H,3,5,9H2,1-2H3,(H,18,19,22)(H,20,21,23) |
InChI Key |
UWAQIXXCBWCMFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=NC3=C(C=CC=C3S2)C |
Origin of Product |
United States |
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